molecular formula C13H25ClN2O2 B8092618 Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride

Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride

Cat. No.: B8092618
M. Wt: 276.80 g/mol
InChI Key: HQEOPYWJEDIEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H24N2O2·HCl. It is known for its unique spirocyclic structure, which consists of a diazaspirodecane core. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce reduced spirocyclic compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
  • Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
  • Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness

Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the position of the tert-butyl ester group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. The specific arrangement of atoms within the molecule can influence its binding affinity to molecular targets and its overall stability .

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-5-7-13(15)6-4-8-14-10-13;/h14H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEOPYWJEDIEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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